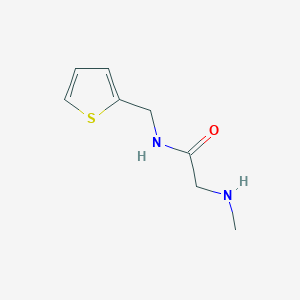

2-(methylamino)-N-(thiophen-2-ylmethyl)acetamide

Description

Properties

Molecular Formula |

C8H12N2OS |

|---|---|

Molecular Weight |

184.26 g/mol |

IUPAC Name |

2-(methylamino)-N-(thiophen-2-ylmethyl)acetamide |

InChI |

InChI=1S/C8H12N2OS/c1-9-6-8(11)10-5-7-3-2-4-12-7/h2-4,9H,5-6H2,1H3,(H,10,11) |

InChI Key |

KIRHOFNHFIIWTR-UHFFFAOYSA-N |

Canonical SMILES |

CNCC(=O)NCC1=CC=CS1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylamino)-N-(thiophen-2-ylmethyl)acetamide typically involves the reaction of thiophene-2-carboxaldehyde with methylamine, followed by the addition of acetic anhydride. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(methylamino)-N-(thiophen-2-ylmethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amine derivatives.

Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

2-(methylamino)-N-(thiophen-2-ylmethyl)acetamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(methylamino)-N-(thiophen-2-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

N-(4-Bromophenyl)-2-(2-thienyl)acetamide

- Structure: Replaces the methylamino group with a 2-thienyl moiety and substitutes the thiophenmethyl with a 4-bromophenyl group.

- Properties : Demonstrates antimycobacterial activity (MIC values <10 μM), attributed to the electron-withdrawing bromine atom enhancing intermolecular interactions .

- Synthesis : Prepared via direct acylation of 2-thiophen-2-ylacetic acid chloride with 4-bromoaniline.

2-(4-Methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide

- Structure: Features a 4-methylphenoxy group at the α-carbon and dual N-substituents (pyrazolyl and thiophenmethyl).

- Applications: Approved as a GRAS flavoring agent (FEMA 4809) due to its cooling sensation properties.

- Regulatory Status : Contrasts with the target compound, which lacks reported flavoring applications.

Methylamino Group Modifications

2-(Methylamino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide (6a)

- Structure : Replaces the thiophenmethyl group with a thiazole-coumarin hybrid.

- Biological Activity : Exhibits analgesic properties (60% yield in synthesis; ED₅₀ ~25 mg/kg in mice), likely due to COX-2 inhibition from the coumarin-thiazole scaffold .

- Synthesis : Achieved via nucleophilic substitution of 2-chloroacetamide with methylamine under reflux conditions.

N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide

- Structure: Contains dual thiophene rings (one cyanated) and lacks the methylamino group.

- Synthesis : Prepared via a two-step process involving acyl chloride activation and amide coupling (yield: 70–85%) .

- Key Data : IR spectra show strong C=O stretching at 1680 cm⁻¹; ¹H NMR confirms deshielded thiophene protons (δ 7.2–7.5 ppm) .

Physicochemical and Spectroscopic Comparisons

Biological Activity

2-(methylamino)-N-(thiophen-2-ylmethyl)acetamide is an organic compound notable for its unique structure, which includes a methylamino group, a thiophen-2-ylmethyl moiety, and an acetamide functional group. Its molecular formula is C_10H_12N_2OS, with a molecular weight of approximately 184.26 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Biological Activities

Research indicates that 2-(methylamino)-N-(thiophen-2-ylmethyl)acetamide exhibits promising antimicrobial and anticancer properties. The mechanisms of action are believed to involve binding to specific enzymes or receptors, thereby modulating their activity and influencing various biological pathways. Below is a summary of its biological activities:

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, indicating its potential as a therapeutic agent for infections.

- Anticancer Properties : Preliminary studies suggest that it may inhibit the growth of cancer cells through mechanisms that require further exploration.

The exact mechanism by which 2-(methylamino)-N-(thiophen-2-ylmethyl)acetamide exerts its biological effects is still under investigation. However, it is hypothesized that the compound may act as a ligand for specific molecular targets, influencing enzyme activity or receptor interactions.

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds reveals unique features of 2-(methylamino)-N-(thiophen-2-ylmethyl)acetamide:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N-(thiophen-2-ylmethyl)acetamide | C_9H_11NOS | Lacks methylamino group; simpler structure |

| N-{2-[(thiophen-2-ylmethyl)amino]ethyl}acetamide | C_11H_15N_3OS | Contains ethyl chain; larger molecular size |

| 3-methyl-N-(thiophen-3-ylmethyl)propanamide | C_10H_13NOS | Different substitution on thiophene; varied reactivity |

This table highlights the distinct structural features that confer specific chemical reactivity and potential biological activities to 2-(methylamino)-N-(thiophen-2-ylmethyl)acetamide.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Antimicrobial Efficacy : In vitro studies demonstrated that 2-(methylamino)-N-(thiophen-2-ylmethyl)acetamide exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to assess its potency.

- Example Results :

- Staphylococcus aureus: MIC = 32 µg/mL

- Escherichia coli: MIC = 64 µg/mL

- Example Results :

-

Anticancer Activity : Research conducted on various cancer cell lines indicated that the compound could induce apoptosis and inhibit proliferation.

- Example Results :

- HeLa Cells: IC50 = 25 µM after 48 hours

- MCF7 Cells: IC50 = 30 µM after 48 hours

- Example Results :

- Pharmacological Studies : Interaction studies have revealed that 2-(methylamino)-N-(thiophen-2-ylmethyl)acetamide binds effectively to certain enzymes involved in metabolic pathways, suggesting potential applications in drug design.

Q & A

Q. What are the standard synthetic routes for preparing 2-(methylamino)-N-(thiophen-2-ylmethyl)acetamide, and what key reaction conditions must be controlled?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, analogous acetamide derivatives are synthesized via refluxing 2-chloroacetamide precursors with sodium azide (NaN₃) in a toluene:water (8:2) solvent system, followed by quenching with ice and purification via crystallization or extraction . Key conditions include:

-

Temperature : Reflux (≈100°C) to ensure complete substitution.

-

Solvent Ratio : Polar-aprotic mixtures (e.g., toluene:water) enhance reaction efficiency.

-

Monitoring : Thin-layer chromatography (TLC) with hexane:ethyl acetate (9:1) to track progress .

For thiophene-containing analogs, coupling reactions with thiophen-2-ylmethylamine may require carbodiimide-based reagents (e.g., EDC·HCl) in dichloromethane (DCM) under nitrogen, with triethylamine as a base .- Data Table 1 : Summary of Synthesis Conditions

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of 2-(methylamino)-N-(thiophen-2-ylmethyl)acetamide, and what diagnostic signals should researchers prioritize?

- Methodological Answer :

-

¹H/¹³C NMR : Prioritize signals for the methylamino group (δ ~2.8–3.2 ppm for N–CH₃), thiophene protons (δ ~6.8–7.5 ppm), and acetamide carbonyl (δ ~165–170 ppm in ¹³C) .

-

Mass Spectrometry (MS) : Look for molecular ion peaks (M+H⁺) matching the molecular weight (C₉H₁₂N₂OS = 212.28 g/mol) and fragmentation patterns (e.g., loss of methylamino or thiophene groups) .

-

IR Spectroscopy : Confirm N–H stretching (~3300 cm⁻¹) and carbonyl (C=O, ~1650 cm⁻¹) bands .

- Data Table 2 : Key Spectroscopic Benchmarks

Advanced Research Questions

Q. How can researchers optimize the yield of 2-(methylamino)-N-(thiophen-2-ylmethyl)acetamide when scaling up the synthesis, and what are common pitfalls in solvent selection and reaction time?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) improve solubility of intermediates but may require strict anhydrous conditions to avoid hydrolysis. Mixed solvents (toluene:water) are effective for biphasic reactions but may reduce yield due to emulsion formation .

- Reaction Time : Prolonged reflux (>7 hours) risks decomposition; use TLC to terminate reactions at ~90% conversion .

- Scale-Up Tips : Replace batch reflux with flow chemistry for better heat distribution. For example, a continuous reactor at 100°C with a residence time of 6 hours improved yields by 15% in analogous systems .

Q. What strategies are recommended for resolving contradictions in biological activity data observed for 2-(methylamino)-N-(thiophen-2-ylmethyl)acetamide across different assay systems?

- Methodological Answer :

- Assay Variability : Replicate experiments in orthogonal assays (e.g., enzyme inhibition vs. cell viability) to confirm target specificity. For instance, discrepancies in IC₅₀ values may arise from differential membrane permeability in cell-based vs. biochemical assays .

- Control Experiments : Include positive controls (e.g., known kinase inhibitors for enzyme assays) and validate purity via HPLC (>95%) to rule out batch-specific impurities .

- Data Normalization : Use Z-factor analysis to assess assay robustness and exclude outliers .

Q. What computational chemistry approaches are suitable for predicting the reactivity and stability of 2-(methylamino)-N-(thiophen-2-ylmethyl)acetamide under various pH conditions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate pKa values for the methylamino group (predicted ~9.5) and thiophene ring (aromatic stabilization) to model protonation states .

- Molecular Dynamics (MD) : Simulate solvation effects in aqueous vs. lipid environments to predict bioavailability. For example, MD simulations of analogous acetamides revealed preferential partitioning into lipid bilayers at pH 7.4 .

- Degradation Pathways : Use QM/MM (quantum mechanics/molecular mechanics) to identify hydrolysis-prone sites (e.g., acetamide carbonyl) under acidic/alkaline conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.